molecular formula C15H18N4O2S B2919807 1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide CAS No. 1396853-62-5

1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide

Cat. No.: B2919807
CAS No.: 1396853-62-5
M. Wt: 318.4
InChI Key: PKXNHPCXYTZHGJ-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit endoplasmic reticulum (ER) stress and apoptosis, and they also inhibit the NF-kB inflammatory pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of the NF-kB inflammatory pathway can lead to a reduction in inflammation . Additionally, the inhibition of ER stress and apoptosis can protect neuronal cells from damage .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the compound’s action can vary depending on the specific targets and pathways involved. For instance, its neuroprotective and anti-inflammatory effects could potentially be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

1-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,12-13-6-2-1-3-7-13)18-14-10-16-15(17-11-14)19-8-4-5-9-19/h1-3,6-7,10-11,18H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXNHPCXYTZHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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